molecular formula C22H16ClN3O4S B2919882 (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 866344-90-3

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2919882
CAS No.: 866344-90-3
M. Wt: 453.9
InChI Key: WVCCYMSNJWXJHJ-LVWGJNHUSA-N
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Description

(2Z)-2-(Benzenesulfonamidoimino)-N-(2-chlorophenyl)-2H-chromene-3-carboxamide is a synthetic chromene-3-carboxamide derivative characterized by a Z-configured imino group bearing a benzenesulfonamide moiety and an N-(2-chlorophenyl) substituent. Chromene-based compounds are widely studied for their biological activities, particularly as enzyme inhibitors. Although direct data on this compound’s biological activity are unavailable in the provided evidence, structural analogs highlight its relevance in medicinal chemistry.

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c23-18-11-5-6-12-19(18)24-21(27)17-14-15-8-4-7-13-20(15)30-22(17)25-26-31(28,29)16-9-2-1-3-10-16/h1-14,26H,(H,24,27)/b25-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCCYMSNJWXJHJ-LVWGJNHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the benzenesulfonamidoimino and 2-chlorophenyl groups. Common reagents used in these reactions include sulfonamides, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenes.

Scientific Research Applications

(2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Biological Activity/Data Reference
(2Z)-2-(Benzenesulfonamidoimino)-N-(2-chlorophenyl)-2H-chromene-3-carboxamide (Target) Chromene-3-carboxamide Benzenesulfonamidoimino, N-(2-chlorophenyl) Not Provided Not Available -
8-Hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h) Chromene-3-carboxamide 8-Hydroxy, 2-imino, N-(2-chlorophenyl) Not Provided CBR1 inhibitor (Ki = 15 nM)
(2Z)-2-(Butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide Chromene-3-carboxamide Butylimino, N-(thiadiazolyl) 418.52 Not Available
(2Z)-2-[(3-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide Chromene-3-carboxamide 3-Chloro-2-fluorophenyl imino, N-(4-chlorophenyl) 427.3 Not Available
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Chromene-3-carboxamide 6-Chloro, 4-(methylsulfanyl)phenyl imino, N-(tetrahydrofuran-2-ylmethyl) 428.9 Not Available
Cl-4AS-1 [(4aR,6aS,7S,11aR)-N-(2-chlorophenyl)-1,4a,6a-trimethyl-2-oxo-...-7-carboxamide] Indenoquinoline N-(2-chlorophenyl), complex polycyclic core Not Provided Synthetic glucocorticoid receptor modulator

Key Observations:

Structural Variations and Enzyme Inhibition: Compound 13h () shares the chromene-3-carboxamide core and N-(2-chlorophenyl) group with the target compound but replaces the benzenesulfonamidoimino with a simpler imino group. Its potent CBR1 inhibition (Ki = 15 nM) suggests that the 2-chlorophenyl and hydroxy groups may synergistically enhance binding . The absence of sulfonamide in 13h implies that the benzenesulfonamidoimino group in the target compound might alter solubility or target specificity.

Role of Halogen Substituents: Multiple analogs (e.g., compounds in and ) feature chlorophenyl or fluorophenyl groups, which are known to improve metabolic stability and binding via hydrophobic/halogen bonding interactions. The target compound’s 2-chlorophenyl group aligns with this trend .

Impact of Heterocyclic Substituents :

  • The thiadiazole and tetrahydrofuran substituents in and introduce steric and electronic effects that may influence bioavailability or off-target interactions compared to the target compound’s sulfonamide group .

Research Findings and Implications

  • Sulfonamide vs. Imino Groups: Sulfonamides generally enhance solubility and hydrogen-bonding capacity, which may improve pharmacokinetics compared to alkylimino analogs like those in and .
  • Chlorophenyl Optimization : The prevalence of 2-chlorophenyl groups in potent inhibitors (e.g., 13h ) supports its retention in the target compound for optimal activity .
  • Synthetic Feasibility : and highlight the versatility of chromene-3-carboxamide synthesis, enabling rapid derivatization for structure-activity relationship (SAR) studies .

Biological Activity

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(2-chlorophenyl)-2H-chromene-3-carboxamide , belonging to the class of 2H-chromenes , has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment, antimicrobial properties, and other pharmacological effects.

Structure-Activity Relationship (SAR)

The structure of this compound features a chromene scaffold , which is known for its versatile biological profiles. The chromene core allows for various substitutions that can enhance or modify biological activity. The presence of the benzenesulfonamidoimino and chlorophenyl groups is significant in determining the compound's interactions with biological targets.

Anticancer Activity

Research indicates that chromene derivatives exhibit notable anticancer properties. For instance, studies have shown that chromene-based compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives similar to the target compound can exhibit cytotoxic effects against various cancer cell lines, including MOLT-4 and MCF-7. For example, certain chromen-4-one derivatives displayed IC50 values as low as 24.4 μM against MOLT-4 cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Chromene derivatives have been reported to possess antibacterial and antifungal activities:

  • Broad Spectrum Activity : Research has identified several chromene analogs that effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Mechanism : The antimicrobial effect is believed to result from the disruption of microbial cell membranes or interference with metabolic pathways.

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, chromene derivatives may exhibit other beneficial effects:

  • Antioxidant Activity : Several studies suggest that these compounds can scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some chromene derivatives have shown potential in reducing inflammation, which is crucial in managing chronic diseases.

Case Study 1: Anticancer Efficacy

A study evaluated a series of chromen-4-one derivatives for their cytotoxicity against leukemia and breast cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 42 μM against HL-60 cells, indicating significant anticancer potential .

CompoundCell LineIC50 (μM)
Chromen-4-one Derivative AHL-6042.0 ± 2.7
Chromen-4-one Derivative BMCF-768.4 ± 3.9
Chromen-4-one Derivative CMOLT-424.4 ± 2.6

Case Study 2: Antimicrobial Screening

Another study screened various chromene derivatives for antimicrobial activity against a panel of bacterial strains. The results indicated that several compounds had minimum inhibitory concentrations (MIC) below 100 µg/mL against both Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µg/mL)
Chromene Derivative XStaphylococcus aureus50
Chromene Derivative YEscherichia coli75

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